molecular formula C20H16N2O3 B2961089 2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one CAS No. 1022394-38-2

2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one

Cat. No. B2961089
CAS RN: 1022394-38-2
M. Wt: 332.359
InChI Key: WBABJRGVKOEJRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as GSK-3 inhibitor IX and has been extensively studied for its mechanism of action and biochemical and physiological effects. In

Scientific Research Applications

Synthesis of Novel Compounds

Studies have demonstrated innovative approaches to synthesizing complex molecules, including derivatives of isoxazoles and thiadiazoles, which are structurally or functionally related to 2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-yl)amino)inden-1-one. For instance, the practical preparation of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic Acid, a side-chain component of fourth-generation cephem antibiotics, showcases the intricate chemical processes involved in creating biologically active compounds (Tatsuta et al., 1994). This highlights the compound's relevance in synthesizing antibiotic side chains through skeletal rearrangement from aminoisoxazoles.

Antimicrobial Activities

Another study focused on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, indicating the potential of structurally related compounds in combating microbial infections. These synthesized compounds demonstrated good to moderate activities against various microorganisms, emphasizing the compound's utility in developing new antimicrobial agents (Bektaş et al., 2007).

Green Chemistry and Catalysis

Research on the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst illustrates the compound's application in green chemistry. This study presents a simple, efficient, and environmentally friendly method for preparing dihydropyrano[2,3-c]pyrazoles, showcasing the importance of related compounds in facilitating organic reactions under solvent-free conditions (Zolfigol et al., 2013).

Cytotoxicity and Cancer Research

The synthesis, characterization, and evaluation of cytotoxicity of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives provide insight into the compound's potential in cancer research. These compounds were assessed for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, indicating their possible application in developing anticancer drugs (Hassan et al., 2014).

properties

IUPAC Name

2-(4-methoxyphenyl)-3-[(5-methyl-1,2-oxazol-3-yl)amino]inden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-12-11-17(22-25-12)21-19-15-5-3-4-6-16(15)20(23)18(19)13-7-9-14(24-2)10-8-13/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBABJRGVKOEJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC2=C(C(=O)C3=CC=CC=C32)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-3-((5-methylisoxazol-3-YL)amino)inden-1-one

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